N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as EPPA, is a chemical compound that has been studied for its potential use in scientific research. EPPA is a derivative of the piperazine class of compounds and has been found to have potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide acts as a selective antagonist of the D3 receptor, blocking its activity and reducing the release of dopamine in the brain. This results in a decrease in reward and motivation, making it a potential treatment for addiction.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not produce significant side effects in animal models. It has also been found to have a long half-life, making it a useful tool compound for in vivo studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in lab experiments is its selectivity for the D3 receptor, which allows for the specific targeting of this receptor subtype. However, one limitation is that this compound may not be effective in all animal models or in human studies, and more research is needed to fully understand its potential applications.
Future Directions
There are several potential future directions for the use of N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide in scientific research. One area of interest is its potential use in the development of new treatments for addiction and other disorders involving the D3 receptor. Additionally, this compound may have applications in the study of other neurotransmitter systems and in the development of new drugs for a variety of conditions. Further research is needed to fully explore the potential of this compound.
Synthesis Methods
The synthesis of N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves the reaction of 4-ethoxyaniline with oxalyl chloride to produce 4-ethoxyphenyl oxalyl chloride. This is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone to produce this compound.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has been studied for its potential use as a tool compound in neuroscience research. It has been found to selectively block the activity of a specific subtype of dopamine receptor, known as the D3 receptor. This receptor is involved in the regulation of reward and motivation, making it an attractive target for drug discovery in the field of addiction.
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-10-8-18(9-11-20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEUNXLVUXDKJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.